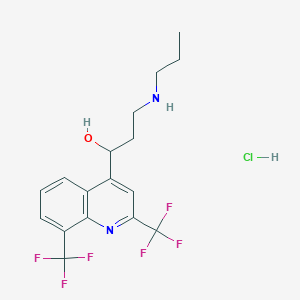![molecular formula C13H21NO3 B14019393 Tert-butyl 7-formyl-4-azaspiro[2.5]octane-4-carboxylate CAS No. 2306277-79-0](/img/structure/B14019393.png)
Tert-butyl 7-formyl-4-azaspiro[2.5]octane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 7-formyl-4-azaspiro[2.5]octane-4-carboxylate: is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. The presence of a formyl group and a carboxylate ester makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as tert-butyl 4-azaspiro[2.5]octane-4-carboxylate.
Formylation: The formyl group can be introduced using formylating agents like formic acid or formic acid derivatives under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Purification: The product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Tert-butyl 7-carboxy-4-azaspiro[2.5]octane-4-carboxylate.
Reduction: Tert-butyl 7-hydroxymethyl-4-azaspiro[2.5]octane-4-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex spirocyclic compounds.
- Employed in the study of spirocyclic ring systems and their reactivity.
Biology:
- Investigated for potential biological activity due to its unique structure.
- Used in the development of novel bioactive molecules.
Medicine:
- Explored for its potential as a building block in drug discovery and development.
- Studied for its interactions with biological targets.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the synthesis of advanced polymers and resins.
Mécanisme D'action
The mechanism of action of tert-butyl 7-formyl-4-azaspiro[2.5]octane-4-carboxylate is largely dependent on its chemical structure. The formyl group can participate in various chemical reactions, acting as an electrophile in nucleophilic addition reactions. The spirocyclic structure provides rigidity and unique spatial orientation, which can influence its interactions with molecular targets. The compound may interact with enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
- Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate
- Tert-butyl 7-hydroxymethyl-4-azaspiro[2.5]octane-4-carboxylate
- Tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate
Uniqueness:
- The presence of a formyl group distinguishes tert-butyl 7-formyl-4-azaspiro[2.5]octane-4-carboxylate from its analogs.
- The formyl group provides additional reactivity, allowing for a broader range of chemical transformations.
- The spirocyclic structure imparts unique physical and chemical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
2306277-79-0 |
|---|---|
Formule moléculaire |
C13H21NO3 |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
tert-butyl 7-formyl-4-azaspiro[2.5]octane-4-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-7-4-10(9-15)8-13(14)5-6-13/h9-10H,4-8H2,1-3H3 |
Clé InChI |
UZXDZWSJDUAAPK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC12CC2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


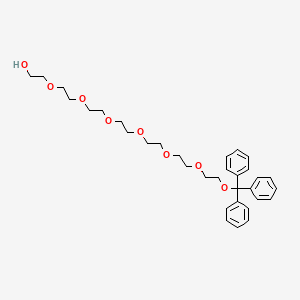
![2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron](/img/structure/B14019323.png)


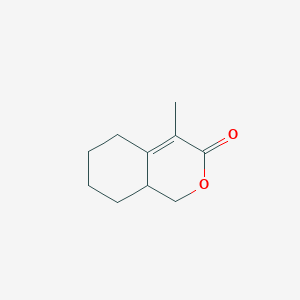
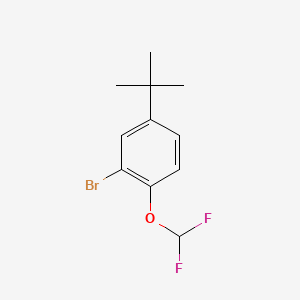
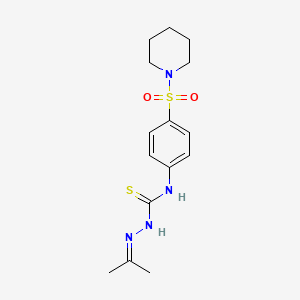


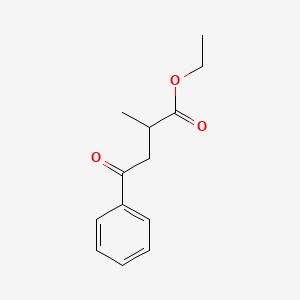

![[(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol](/img/structure/B14019407.png)
